1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC15982957
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13NO2 |
---|---|
Molecular Weight | 191.23 g/mol |
IUPAC Name | 1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
Standard InChI Key | LNPGSIAWGGRXHM-UHFFFAOYSA-N |
Canonical SMILES | CN1C(CCC2=CC=CC=C21)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid comprises a bicyclic system merging a benzene ring with a partially saturated pyridine ring. The carboxylic acid group at the 2-position and the methyl group at the 1-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions . Key molecular properties include:
Property | Value |
---|---|
Molecular formula | C₁₁H₁₃NO₂ |
Molecular weight | 191.23 g/mol |
IUPAC name | 1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
Canonical SMILES | CN1C(CCC2=CC=CC=C21)C(=O)O |
InChI Key | LNPGSIAWGGRXHM-UHFFFAOYSA-N |
The compound’s planar aromatic system and hydrogen-bonding capacity from the carboxylic acid group make it amenable to crystallization and spectroscopic analysis .
Synthesis and Stereochemical Configuration
Synthetic Routes
The synthesis of tetrahydroquinoline-2-carboxylic acid derivatives often involves multi-step strategies. A notable method, described in Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, utilizes enzymatic resolution to isolate enantiomerically pure forms. For example, racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid was treated with D-amino-acid oxidase to yield the (–)-enantiomer, while hydrolysis of a dipeptide precursor provided the (+)-enantiomer . This approach ensures high stereochemical fidelity, critical for pharmacological applications.
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data for the methyl ester derivative (methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate) reveal a molecular ion peak at m/z 191.23, consistent with its molecular formula. Tandem MS/MS fragmentation patterns show dominant cleavage at the ester bond (C=O), yielding fragments at m/z 160 (C₁₀H₁₀N⁺) and 44 (COOCH₃⁻) .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra (500 MHz, CDCl₃) of the methyl ester derivative exhibit signals at δ 3.72 (s, 3H, OCH₃), δ 3.25–3.15 (m, 2H, CH₂), and δ 7.20–7.05 (m, 4H, aromatic), confirming the tetrahydroquinoline scaffold and ester functionality .
Comparative Analysis with Derivatives
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